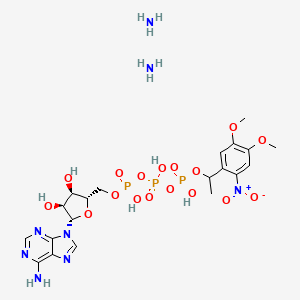
DMNPE-caged ATP diammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMNPE-caged ATP; quantum yield is 0.07.
Wissenschaftliche Forschungsanwendungen
Enhancing Oocyte Development
Research by Xue et al. (2004) found that DMNPE-caged ATP improves blastocyst development and cell numbers in parthenogenetic embryos. This indicates its potential in enhancing the developmental competence of bovine and human oocytes, particularly in the context of in vitro fertilization and somatic cell nuclear transfer (Xue et al., 2004).
Effects on ATP-Regulated K(+)-Channels
Ammälä et al. (1991) studied the impact of DMNPE-caged ATP-analogue on ATP-regulated K(+)-channels in mouse pancreatic beta-cells. This research provides insights into the potential application of DMNPE-caged ATP in understanding and manipulating cellular ion channels, which are crucial in various physiological processes (Ammälä et al., 1991).
Potential in Bionanodevices
Wu et al. (2005) discussed the potential of caged ATP, including DMNPE-caged ATP, as a fuel source for micro- and nanodevices. This application is particularly relevant in the fields of remote biosensing and nanomedicine, where efficient energy conversion is essential (Wu et al., 2005).
Light-Induced Gene Expression
Monroe et al. (1999) utilized DMNPE to inactivate and subsequently activate plasmid expression through light induction. This technique allows for precise control over the timing and location of genetic material expression, which is invaluable in gene therapy and biological research (Monroe et al., 1999).
Controlling DNA Hybridization
Ghosn et al. (2005) explored the use of DMNPE for controlling DNA hybridization. This application is significant for regulating hybridization-based DNA bioactivity, potentially useful in genetic engineering and molecular biology (Ghosn et al., 2005).
Developing Photolabile Chelators
Ellis‐Davies and Barsotti (2006) characterized several photolabile chelators, including DMNPE derivatives, for caging Ca(2+). This research contributes to the development of more efficient methods for studying calcium signaling in cells (Ellis‐Davies and Barsotti, 2006).
Remote Control of Cell Differentiation
Li et al. (2017) discussed using DMNPE/siRNA in combination with up-conversion nanoparticles for remote control of stem cell differentiation and real-time monitoring. This innovative approach could revolutionize stem cell research and therapy (Li et al., 2017).
Eigenschaften
Molekularformel |
C20H27N6O17P3.2NH3 |
|---|---|
Molekulargewicht |
750.44 |
IUPAC-Name |
[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(4,5-dimethoxy-2-nitrophenyl)ethoxy-hydroxyphosphoryl] hydrogen phosphate;azane |
InChI |
InChI=1S/C20H27N6O17P3.2H3N/c1-9(10-4-12(37-2)13(38-3)5-11(10)26(29)30)41-45(33,34)43-46(35,36)42-44(31,32)39-6-14-16(27)17(28)20(40-14)25-8-24-15-18(21)22-7-23-19(15)25;;/h4-5,7-9,14,16-17,20,27-28H,6H2,1-3H3,(H,31,32)(H,33,34)(H,35,36)(H2,21,22,23);2*1H3/t9?,14-,16-,17-,20-;;/m0../s1 |
SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.N.N |
Synonyme |
Adenosine 5/'-triphosphate P |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



